5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole
CAS No.: 181424-15-7
Cat. No.: VC20928873
Molecular Formula: C11H10BrNS
Molecular Weight: 268.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181424-15-7 |
|---|---|
| Molecular Formula | C11H10BrNS |
| Molecular Weight | 268.17 g/mol |
| IUPAC Name | 5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole |
| Standard InChI | InChI=1S/C11H10BrNS/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
| Standard InChI Key | JIYKQPNREFZLCN-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)CBr |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)CBr |
Introduction
5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is characterized by the presence of a bromomethyl group at the fifth position and a phenyl group at the second position of the thiazole ring. Its molecular formula is C11H10BrN2S, indicating its composition of carbon, hydrogen, bromine, nitrogen, and sulfur atoms .
Potential Applications
Compounds containing thiazole rings have been extensively studied for their biological activities:
Biological Activities
Thiazoles are known for their versatility in medicinal chemistry due to their potential pharmacological applications:
| Compound Feature | Biological Activity Implication |
|---|---|
| Thiazole Ring | Exhibits various biological activities such as antimicrobial or antifungal properties |
| Bromomethyl Group | Enhances reactivity for further derivatization |
While specific applications for 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole are not well-documented in reviewed sources beyond potential pharmacological uses related to its structural components.
Characterization Techniques
Following synthesis, researchers typically employ spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to characterize the structure and purity of obtained products like this one.
Spectroscopic Analysis
These techniques help confirm molecular identity by analyzing atomic nuclei interactions (NMR) or ionized molecules' mass-tocharge ratios (MS).
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